molecular formula C8H14O4 B15249215 (3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol

Cat. No.: B15249215
M. Wt: 174.19 g/mol
InChI Key: GWCMBFPHOUQTAT-DBRKOABJSA-N
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Description

(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol: is a complex organic compound characterized by its unique tetrahydrofurodioxol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol typically involves a multi-step process. One common method starts with the regioselective ring-opening reaction of isosorbide with trimethylsilyl iodide (Me3SiI) in the presence of acetone. This is followed by an intramolecular nucleophilic substitution to transform the iodoalcohol into its corresponding epoxide. The final step involves the formation of the desired compound through further reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • **(3aR,4R,6R,6aR)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol
  • **(3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

Uniqueness

What sets (3aR,4R,6R,6aR)-2,2,6-Trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol apart is its specific structural configuration and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(3aR,4R,6R,6aR)-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol

InChI

InChI=1S/C8H14O4/c1-4-5-6(7(9)10-4)12-8(2,3)11-5/h4-7,9H,1-3H3/t4-,5-,6-,7-/m1/s1

InChI Key

GWCMBFPHOUQTAT-DBRKOABJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H]([C@@H](O1)O)OC(O2)(C)C

Canonical SMILES

CC1C2C(C(O1)O)OC(O2)(C)C

Origin of Product

United States

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